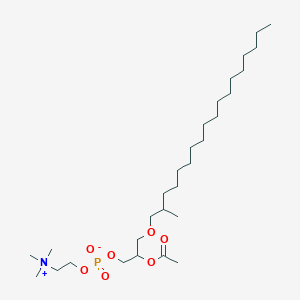

2-Methyloctadecyl paf

Beschreibung

Overview of Platelet-Activating Factor (PAF) as a Potent Lipid Mediator

Platelet-Activating Factor, chemically known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is recognized as one of the most potent lipid mediators discovered. nih.gov It is involved in a broad spectrum of biological responses, including the aggregation and degranulation of platelets and neutrophils, chemotaxis, and the release of other inflammatory mediators. nih.govresearchgate.net PAF's powerful effects are initiated by its binding to a specific G-protein-coupled receptor, the PAF receptor (PAFR), on the surface of target cells. nih.govrsc.org This interaction triggers a cascade of intracellular signaling events. nih.gov

Beyond its role in inflammation and thrombosis, PAF has been implicated in physiological processes such as blood pressure regulation, reproduction, and fetal development. nih.govmdpi.com Its diverse functions underscore the importance of tightly controlling its levels in the body, which is achieved through specific biosynthetic and catabolic pathways. researchgate.netimrpress.com The profound and varied biological activities of PAF have made it and its signaling pathways a significant area of research for understanding and potentially treating a range of diseases, including allergies, asthma, cardiovascular diseases, and cancer. mdpi.comencyclopedia.pub

Rationale for Investigating Synthetic Branched-Chain Phospholipid Analogues of PAF

The investigation into synthetic analogues of PAF, such as those with branched chains, is driven by several key scientific objectives. A primary motivation is to understand the structure-activity relationships of PAF and its receptor. acs.org By systematically modifying the structure of the PAF molecule, researchers can identify the specific chemical features that are critical for its potent biological activity. This includes alterations to the alkyl chain at the sn-1 position, the acetyl group at the sn-2 position, and the phosphocholine (B91661) headgroup. beilstein-journals.orgresearchgate.net

Furthermore, natural PAF has a very short biological half-life due to rapid enzymatic degradation. ontosight.ai The development of synthetic analogues with increased stability can provide more robust tools for research. beilstein-journals.orgontosight.ai These more stable compounds allow for more controlled and prolonged studies of PAF's physiological and pathological roles.

The exploration of PAF analogues is also aimed at discovering molecules with modified biological activities. This could include antagonists that block the PAF receptor, thereby inhibiting its pro-inflammatory effects, or agonists with selective activities. rsc.orgmdpi.com For instance, research has focused on creating PAF analogues that can modulate immune responses or have potential anti-cancer properties. imrpress.combeilstein-journals.org The synthesis and study of branched-chain analogues like 2-Methyloctadecyl paf contribute to this ongoing effort to develop novel therapeutic agents that target the PAF signaling pathway. nih.govresearchgate.net

Nomenclature and Chemical Identity of 1-O-(2-Methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine

The chemical compound at the center of this article is systematically named 1-O-(2-Methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine . nih.gov It is also commonly referred to by the shorter name This compound . ontosight.ainus.edu.sg

This nomenclature precisely describes its molecular structure:

1-O-(2-Methyloctadecyl)- : This indicates that a 2-methyloctadecyl group is attached to the sn-1 position of the glycerol (B35011) backbone via an ether linkage (-O-). The "2-methyl" specifies a methyl group branching off the second carbon of the octadecyl (18-carbon) chain.

-2-O-acetyl- : An acetyl group is attached to the sn-2 position of the glycerol backbone through an ester linkage.

rac-glycero- : The "rac" (racemic) designation signifies that the compound is a mixture of both stereoisomers at the chiral center of the glycerol backbone.

-3-phosphocholine : A phosphocholine group is attached to the sn-3 position of the glycerol.

This synthetic phospholipid is an analogue of the naturally occurring Platelet-Activating Factor. ontosight.ainih.gov Its defining feature is the branched alkyl chain at the sn-1 position. nih.gov

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C29H60NO7P |

| Molecular Weight | 565.773 g/mol |

| IUPAC Name | [2-acetyloxy-3-(2-methyloctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate (B84403) |

| Synonyms | This compound, 138852-22-9, D0A8PD |

| Data sourced from nus.edu.sg |

Research Findings on this compound

The synthesis of racemic 1-O-(2-methyloctadecyl)-2-O-acetyl-glycero-3-phosphocholine was achieved in five reaction steps, starting from 2-O-benzylglycerol and 2-methyloctadecyl-1-methyl sulfonate. nih.govresearchgate.net

In vitro studies on human blood platelets revealed that this branched-chain PAF analogue possesses proaggregatory activity, meaning it can induce platelet aggregation. nih.gov However, when compared to a standard 'octadecyl-rich' PAF, the 2-methyloctadecyl analogue was found to be significantly less potent, exhibiting a 22-fold weaker proaggregatory effect. nih.gov

Further investigation using [3H]PAF-binding studies suggested a possible mechanism for this reduced activity. The presence of the branched alkyl chain at the C-1 position of the glycerol backbone appears to obstruct the binding of PAF to its receptor or interfere with the subsequent signal transduction process. nih.gov

Structure

2D Structure

Eigenschaften

CAS-Nummer |

138852-22-9 |

|---|---|

Molekularformel |

C29H60NO7P |

Molekulargewicht |

565.8 g/mol |

IUPAC-Name |

[2-acetyloxy-3-(2-methyloctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C29H60NO7P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(2)24-34-25-29(37-28(3)31)26-36-38(32,33)35-23-22-30(4,5)6/h27,29H,7-26H2,1-6H3 |

InChI-Schlüssel |

CIVAIADZNGBFHP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |

Synonyme |

1-O-(2-methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine 2-methyl-C18-PAF 2-methyloctadecyl PAF |

Herkunft des Produkts |

United States |

Synthetic Strategies for 1 O 2 Methyloctadecyl 2 O Acetyl Rac Glycero 3 Phosphocholine

Established Chemical Synthesis Pathways

The synthesis of 1-O-(2-Methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine is primarily achieved through well-defined chemical pathways. nih.govontosight.aiacs.org These methods are characterized by their multi-step nature, requiring careful control of reaction conditions to achieve the desired product. nih.govontosight.ai

Key Precursors and Reaction Steps

The successful synthesis of 1-O-(2-Methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine hinges on the use of specific starting materials and a series of well-orchestrated reaction steps. nih.govontosight.aiacs.org

A crucial starting material in the synthesis of this PAF analog is 2-O-benzylglycerol. nih.govontosight.ai This compound serves as a key intermediate, providing the glycerol (B35011) backbone necessary for the final phospholipid structure. nih.govacs.org The synthesis often begins with 2-O-benzylglycerol, which undergoes a series of reactions to build the final molecule. nih.govresearchgate.netcdnsciencepub.com

Another critical precursor is 2-methyloctadecyl-1-methyl sulfonate. nih.govontosight.aiacs.org This molecule provides the branched alkyl chain that is a defining feature of this particular PAF analog. nih.gov The reaction between 2-O-benzylglycerol and 2-methyloctadecyl-1-methyl sulfonate is a key step in forming the ether linkage at the sn-1 position of the glycerol backbone. nih.govresearchgate.net

Methodological Advancements in Ether Glycerophospholipid Synthesis

The field of ether glycerophospholipid synthesis has seen continuous advancements, aiming to improve efficiency and yield. acs.org Research into new synthetic routes and the refinement of existing methods are ongoing areas of investigation. nih.gov These advancements are crucial for producing a variety of ether lipid analogs, including those with modified structures for research purposes. nih.govnih.gov The development of novel strategies for creating the ether linkage and introducing the phosphocholine (B91661) headgroup are key areas of focus in this field. nih.gov

Molecular and Cellular Mechanisms of Platelet Activating Factor Receptor Pafr Activation

Platelet-Activating Factor Receptor (PAFR) Structure and G-Protein Coupling

The Platelet-Activating Factor Receptor (PAFR) is a prototypical seven-transmembrane (7TM) receptor, characterized by an extracellular N-terminus, seven hydrophobic alpha-helical domains that span the plasma membrane, and an intracellular C-terminus. ontosight.ai The binding of PAF or its analogs occurs within a pocket formed by these transmembrane helices. guidetopharmacology.org

Upon agonist binding, the PAFR undergoes a conformational change, which facilitates its coupling to heterotrimeric G-proteins on the intracellular side of the membrane. guidetopharmacology.org The PAFR is known to couple to several types of G-proteins, including Gq, Gi, and G12/13, allowing it to trigger a diverse array of signaling pathways depending on the cell type and the specific G-proteins expressed. The third intracellular loop of the PAFR has been identified as a critical determinant in its coupling to G-proteins that activate phosphoinositide phospholipase C.

Ligand Binding and Receptor Activation

The binding of a ligand to the PAFR is a highly specific event that leads to the activation of the receptor. For the natural ligand PAF, structural analyses have revealed that its choline (B1196258) headgroup interacts with residues within a hydrophobic pocket of the PAFR, while the alkyl tail extends into a cleft between transmembrane helices. guidetopharmacology.org This binding event induces a conformational shift in the receptor, particularly an outward movement of transmembrane helices 6 and 7, which is a hallmark of GPCR activation and is necessary for G-protein coupling. guidetopharmacology.org

2-Methyloctadecyl paf, as a synthetic analog, is designed to mimic the structure of PAF and bind to the same receptor. However, the presence of a methyl group on the octadecyl chain introduces a structural alteration. This branched-chain structure is thought to cause an obstruction in the binding pocket or interfere with the optimal conformational changes required for full receptor activation, which is consistent with its observed weaker pro-aggregatory activity on human platelets compared to PAF.

Receptor Oligomerization and its Influence on Signaling

Recent research has demonstrated that PAFR can form dimers and higher-order oligomers. This oligomerization appears to have a significant impact on the signaling output of the receptor. Studies have shown that the stabilization of PAFR oligomers leads to an increase in G-protein-mediated signaling, while concurrently decreasing the recruitment of β-arrestin and subsequent agonist-induced receptor internalization. This phenomenon, known as biased signaling, suggests that the oligomeric state of the PAFR can fine-tune the balance between different downstream pathways. Conversely, the interaction with β-arrestin has been found to prevent the formation of PAFR oligomers. While not specifically documented for this compound, it is plausible that its binding could also influence the oligomerization state of the receptor.

Intracellular Signal Transduction Cascades Initiated by PAFR

The activation of PAFR by an agonist such as this compound triggers a series of intracellular signaling events, primarily through the action of the coupled G-proteins.

Intracellular Calcium Mobilization

A key and rapid event following PAFR activation is the mobilization of intracellular calcium ([Ca2+]i). This is primarily initiated by the Gq-protein pathway. The activated Gq-protein stimulates the enzyme phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. This hydrolysis generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Activation of Protein Kinases

The signaling cascades initiated by PAFR activation lead to the activation of several protein kinases. The increase in intracellular calcium and the generation of DAG synergistically activate members of the protein kinase C (PKC) family. DAG directly binds to and activates PKC at the membrane, a process that is enhanced by the elevated calcium levels.

Furthermore, PAFR activation can also stimulate various mitogen-activated protein kinase (MAPK) pathways. In different cell types, PAF has been shown to activate the extracellular signal-regulated kinase (ERK), p38 MAPK, and to a lesser extent, the c-Jun N-terminal kinase (JNK). The activation of these kinases can be dependent on other signaling events, such as the transactivation of the epidermal growth factor receptor (EGFR). Additionally, PAFR signaling can activate Janus kinase 2 (Jak2), a process that appears to be G-protein independent and involves the C-terminal tail of the receptor.

Generation of Second Messengers (e.g., Diacylglycerol, Inositol Triphosphate)

As mentioned previously, the activation of phospholipase C by the Gq-protein coupled to the PAFR is a pivotal step in generating the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).

Inositol 1,4,5-trisphosphate (IP3): This water-soluble molecule acts as a second messenger by binding to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The elevation of IP3 levels is a rapid and transient event following receptor stimulation.

Diacylglycerol (DAG): This lipid second messenger remains in the plasma membrane where it serves as a crucial activator of protein kinase C (PKC). The activation of PKC by DAG is a key step in relaying the signal downstream to various cellular effectors.

The generation of these second messengers is a fundamental mechanism by which the signal from an external stimulus like this compound binding to the PAFR is transduced into a cellular response.

Table of Key Signaling Events following PAFR Activation

| Signaling Event | Key Molecules Involved | Primary Outcome |

| G-Protein Coupling | PAFR, Gq, Gi, G12/13 | Activation of downstream effectors |

| Second Messenger Generation | Phospholipase C (PLC), PIP2 | Production of IP3 and DAG |

| Calcium Mobilization | Inositol 1,4,5-trisphosphate (IP3) | Release of Ca2+ from intracellular stores |

| Protein Kinase Activation | Protein Kinase C (PKC), MAP Kinases (ERK, p38), Jak2 | Phosphorylation of target proteins, leading to cellular responses |

Biosynthetic and Catabolic Pathways of Endogenous Platelet-Activating Factor

The cellular levels of Platelet-Activating Factor (PAF), a potent phospholipid mediator, are meticulously controlled through a balance of its synthesis and degradation. Two primary biosynthetic pathways, the de novo pathway and the remodeling pathway, are responsible for the production of PAF. wikipedia.orgnih.gov Concurrently, the catabolic enzyme PAF acetylhydrolase ensures the rapid inactivation of this lipid mediator, thereby regulating its biological activity. researchgate.netphysiology.org

De Novo Pathway of PAF Biosynthesis

The de novo pathway is primarily responsible for the constitutive production of PAF, maintaining physiological levels necessary for normal cellular functions. wikipedia.orgmdpi.com This pathway synthesizes PAF from 1-O-alkyl-2-acetyl-sn-glycerol through the action of the enzyme 1-alkyl-2-acetyl-sn-glycerol cholinephosphotransferase (PAF-CPT), which adds a phosphocholine (B91661) group. mdpi.commdpi.com While the remodeling pathway is the main source of PAF during inflammatory responses, there is growing evidence that the de novo pathway's key enzyme, PAF-CPT, is also upregulated in chronic inflammatory conditions. nih.govmdpi.com Studies in inflamed human colon mucosa from patients with inflammatory bowel disease have shown significantly greater PAF synthesis through the de novo pathway compared to normal mucosa. portlandpress.com The final step in this pathway is under the direct control of CTP:phosphocholine cytidylyltransferase, which is considered a rate-limiting step in the biosynthesis of both phosphatidylcholine and PAF. nih.gov

Remodeling Pathway as the Major Biosynthetic Route

The remodeling pathway is the principal route for PAF synthesis in response to inflammatory stimuli and is considered the primary source of PAF under pathological conditions. wikipedia.orgnih.govresearchgate.net This pathway is activated by a variety of agents, including antigens, thrombin, and other inflammatory mediators. nih.gov It begins with the modification of existing membrane phospholipids (B1166683), specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine. mdpi.commdpi.com The synthesis of PAF via the remodeling pathway occurs on the nuclear membrane or the endoplasmic reticulum. nih.gov

The critical initiating step of the remodeling pathway is the hydrolysis of a fatty acid from the sn-2 position of a membrane phospholipid, primarily phosphatidylcholine, to generate the intermediate 1-O-alkyl-sn-glycero-3-phosphocholine, commonly known as lyso-PAF. wikipedia.orgnih.gov This reaction is catalyzed by Phospholipase A2 (PLA2). researchgate.netresearchgate.net The activation of PLA2 is therefore essential for generating the precursor lyso-PAF. researchgate.netnih.gov Specifically, cytosolic PLA2α (cPLA2α) is known to hydrolyze 1-O-alkyl-2-arachidonoyl-GPC, releasing lyso-PAF and arachidonic acid, the latter being a precursor for eicosanoids. mdpi.com This highlights PLA2's pivotal role in generating a spectrum of biologically active lipids. nih.gov Studies in permeabilized human neutrophils have demonstrated that cPLA2 activation can provide the precursors for both leukotriene B4 and PAF. nih.gov

Following its generation, lyso-PAF is rapidly acetylated at the sn-2 position to form the biologically active PAF. This acetylation is carried out by specific acetyltransferases using acetyl-CoA as the acetyl group donor. researchgate.net Two key enzymes responsible for this step are lysophosphatidylcholine (B164491) acyltransferase 1 (LPCAT1) and lysophosphatidylcholine acyltransferase 2 (LPCAT2). jst.go.jpnih.gov

LPCAT1 is a constitutively expressed enzyme and is considered a Ca2+-independent lyso-PAF acetyltransferase. oup.comresearchgate.netbiorxiv.org In contrast, LPCAT2 is an inducible enzyme, primarily expressed in inflammatory cells like macrophages, and its activation is triggered by inflammatory stimuli such as lipopolysaccharide. oup.combiorxiv.org LPCAT2 is the primary enzyme responsible for the rapid PAF biosynthesis that occurs during an inflammatory response. oup.com The phosphorylation of LPCAT2 has been shown to enhance its activity, leading to rapid PAF production. Both LPCAT1 and LPCAT2 are localized in the endoplasmic reticulum. oup.com

| Enzyme | Expression | Regulation by Inflammatory Stimuli | Calcium Dependence | Primary Role in PAF Biosynthesis |

| LPCAT1 | Constitutive | Not significantly upregulated | Independent | Physiological PAF levels |

| LPCAT2 | Inducible | Upregulated and activated | Dependent | Inflammatory PAF production |

Regulation by PAF Acetylhydrolase (PAF-AH)

The biological activity of PAF is tightly regulated by its degradation, which is primarily catalyzed by a family of enzymes known as PAF acetylhydrolases (PAF-AH). wikipedia.orgphysiology.org These enzymes inactivate PAF by hydrolyzing the acetyl group at the sn-2 position, yielding the biologically inactive metabolite lyso-PAF. physiology.orgscielo.br This deacetylation is a critical step in controlling the concentration and duration of PAF signaling. scielo.brmdpi.com

There are several isoforms of PAF-AH, including intracellular and a plasma form. scielo.br The plasma isoform, also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), is mainly associated with low-density lipoprotein (LDL) and high-density lipoprotein (HDL) in the circulation. frontiersin.orgdovepress.com PAF-AH is a calcium-independent phospholipase A2. scielo.brnih.gov The expression and activity of PAF-AH can be upregulated in response to inflammatory mediators, suggesting a physiological feedback mechanism to dampen inflammation by degrading PAF and PAF-like oxidized phospholipids. physiology.orgnih.gov Genetic deficiency of PAF-AH in humans has been associated with increased severity of conditions like atherosclerosis. nih.gov

| Enzyme Isoform | Location | Association | Key Function |

| Plasma PAF-AH (Lp-PLA2) | Plasma | Lipoproteins (LDL, HDL) | Degrades circulating PAF and oxidized phospholipids. physiology.orgfrontiersin.org |

| PAF-AH I (catalytic subunits α1, α2) | Cytosol | - | Regulates intracellular PAF levels; involved in apoptosis. merckmillipore.com |

| PAF-AH II | Intracellular | - | Contributes to intracellular PAF degradation. scielo.brmerckmillipore.com |

Pharmacological Characterization of 1 O 2 Methyloctadecyl 2 O Acetyl Rac Glycero 3 Phosphocholine

In Vitro Evaluation of Platelet Aggregation Activity

The biological activity of this racemic compound was investigated in vitro using human blood platelets. nih.gov The research focused on its ability to cause platelets to aggregate, a primary function of the canonical Platelet-Activating Factor.

When compared with a standard 'octadecyl-rich' PAF, 1-O-(2-Methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine demonstrated a significantly reduced capacity to induce platelet aggregation. nih.gov Studies revealed that this branched-chain analog has a proaggregatory activity that is 22 times weaker than its straight-chain counterpart. nih.gov

Data Table: Comparative Proaggregatory Potency

| Compound | Relative Proaggregatory Activity |

|---|---|

| 'octadecyl-rich' PAF | 1 (Reference) |

| 1-O-(2-Methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine | 22-fold weaker |

This table illustrates the significantly lower potency of the 2-methyloctadecyl analog in inducing platelet aggregation compared to a standard PAF species.

The diminished agonistic effect observed in this analog is attributed directly to its unique molecular structure. nih.gov Specifically, the presence of a branched methyl group on the octadecyl chain at the C-1 position of the glycerol (B35011) backbone is suggested to be the cause of its weakened proaggregatory function. nih.gov This structural modification distinguishes it from naturally occurring PAF which typically contains a straight alkyl chain.

PAF Receptor Binding Affinities and Interactions

The interaction of 1-O-(2-Methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine with the PAF receptor has been explored to understand the mechanism behind its reduced activity. PAF exerts its effects by binding to a specific G-protein-coupled receptor on the cell surface. nih.govwikipedia.org

Investigations into the receptor binding characteristics of this compound were conducted using radioreceptor binding studies. nih.gov This standard technique utilizes a tritiated form of PAF, [3H]PAF, to analyze the binding affinity of other molecules to the PAF receptor. nih.govnih.gov In these assays, the ability of the unlabeled compound, such as the 2-methyloctadecyl analog, to displace the radiolabeled [3H]PAF from the receptor is measured, providing insight into its binding capabilities.

Based on the findings from [3H]PAF-binding studies, it is hypothesized that the branched alkyl chain at the C-1 position interferes with the compound's ability to effectively interact with the PAF receptor. nih.gov This interference may manifest as a direct obstruction of the binding site, preventing proper docking, or it could hinder the conformational changes necessary for signal transduction after binding occurs. nih.gov This structural impediment is the likely cause for the observed 22-fold decrease in biological activity. nih.gov

Modulation of Specific Cellular Responses

The primary specific cellular response reported for 1-O-(2-Methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine is the modulation of platelet aggregation. nih.gov Its interaction with human blood platelets results in a weak proaggregatory response, classifying it as a significantly less potent agonist compared to canonical PAF species. nih.gov While PAF is known to mediate a wide array of cellular responses across various cell types, the documented activity of this specific branched-chain analog is centered on its attenuated effect on platelet activation. nih.govnih.gov

Effects on Macrophage Activation and Superoxide (B77818) Production

There is currently a lack of specific studies investigating the direct effects of 1-O-(2-Methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine on macrophage activation and the subsequent production of superoxide. Macrophages are key players in the immune response, and their activation can lead to the generation of reactive oxygen species (ROS), such as superoxide, through the action of the NADPH oxidase enzyme complex. This process is a critical component of their microbicidal and signaling functions.

General research into macrophage biology demonstrates that various stimuli, including other lipids and bacterial components, can prime macrophages to enhance their superoxide production in response to a secondary stimulus. However, no specific data tables or detailed research findings could be located that quantify the effect of 2-Methyloctadecyl paf on these particular macrophage functions.

Desensitization and Priming Phenomena in Cellular Systems

The concepts of desensitization and priming are crucial in understanding cellular responses to signaling molecules. Desensitization refers to a decrease in a cell's response to a stimulus after prolonged or repeated exposure, while priming involves an initial stimulus enhancing the response to a subsequent, different stimulus.

While studies on other PAF analogs have demonstrated desensitization phenomena in cell types such as neutrophils, there is a notable absence of research specifically examining whether 1-O-(2-Methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine induces desensitization or priming in macrophages or other cellular systems. The unique structural feature of the 2-methyl group in the octadecyl chain could potentially influence its interaction with cellular receptors and downstream signaling pathways, but without dedicated studies, its role in these phenomena remains speculative.

Structure Activity Relationship Sar Studies of Platelet Activating Factor Analogues

Influence of Alkyl Chain Modifications on Biological Activity

The long alkyl chain at the sn-1 position of the glycerol (B35011) backbone is a critical determinant of PAF's biological activity. Modifications to this chain, including its length, branching, and the introduction of unsaturation, have profound effects on the molecule's interaction with the PAF receptor.

The introduction of branching into the alkyl chain at the sn-1 position generally leads to a significant reduction in agonistic activity. A key example is the synthetic branched-chain analogue, 1-O-(2-methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine, also known as 2-methyloctadecyl PAF. ontosight.ai

Detailed Research Findings:

Chemical synthesis of racemic this compound has been successfully accomplished. nih.gov

When tested for its biological activity on human blood platelets in vitro, this branched analogue demonstrated a markedly weaker proaggregatory effect compared to its straight-chain counterpart. nih.govresearchgate.net

Specifically, this compound was found to have a 22-fold weaker proaggregatory activity than 'octadecyl-rich' PAF. nih.gov

Binding studies using radiolabeled PAF ([³H]PAF) suggest that the reduced activity is due to a steric hindrance effect. The branched methyl group on the alkyl chain appears to obstruct the binding of the molecule to the PAF receptor or interfere with the subsequent signal transduction process. nih.gov

While this specific modification decreases agonist potency, other substitutions have been explored. For instance, incorporating a phenyl group between the glycerol backbone and the lipid chain has also been reported as a modification strategy. beilstein-journals.org

| Compound | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| This compound | Methyl branch at C-2 of the octadecyl chain | 22-fold weaker proaggregatory activity on human platelets | nih.gov |

The hydrophobicity of the sn-1 alkyl chain plays a crucial role in the interaction between PAF analogues and the receptor. nih.gov The length and saturation of this chain significantly influence whether a compound will act as an agonist or an antagonist, and its relative potency.

Detailed Research Findings:

Agonistic Activity: Studies on a series of PAF analogues with varying saturated and unsaturated alkyl chains have shown that the length of the chain is critical for agonistic effects like platelet aggregation and coronary vasoconstriction. nih.govnih.gov A parabolic relationship exists between the lipophilicity of the alkyl chain and the logarithm of relative platelet stimulation, which is a hallmark of hydrophobic interactions between the agonist and the PAF receptor. nih.gov

The optimal chain length for maximum potency is generally found to be 16 to 18 carbon atoms. osti.govencyclopedia.pub

Introducing a cis-double bond in the alkyl chain can increase aggregating activity. thieme-connect.com

Antagonistic Activity: The design of PAF antagonists has also heavily relied on modifications of the sn-1 position. For instance, in the development of PAF-sulfonamide isosteres as antagonists, an octadecylcarbamoyloxy group at the 3-position (corresponding to the sn-1 chain of PAF) was found to produce highly potent antagonists. nih.gov

| Alkyl Chain Modification | Observed Effect | Reference |

|---|---|---|

| Varying chain length (C14 to C19) | Optimal agonist activity at C16-C18. nih.govosti.gov | nih.govosti.gov |

| Introduction of a double bond (cis-9-octadecenyl) | Threefold increase in aggregating activity compared to racemic saturated analogue. thieme-connect.com | thieme-connect.com |

| Docosyl (C22) chain | Used to establish a parabolic relationship between lipophilicity and agonist activity. nih.gov | nih.gov |

Modifications at Glycerol Backbone Positions

The glycerol backbone serves as the scaffold for the three key functional groups of PAF. Modifications at the sn-2 and sn-3 positions have been shown to be critical for biological activity, often more so than changes at the sn-1 position.

The acetyl group at the sn-2 position is an absolute requirement for the potent biological activity of PAF. scielo.broup.comjst.go.jpnih.gov Its small size is crucial, and its hydrolysis to a hydroxyl group, forming lyso-PAF, completely inactivates the molecule. scielo.broup.com

Detailed Research Findings:

Replacement of the sn-2 acetyl group with a hydrogen atom or a larger acyl group (propionyl, butyryl) dramatically reduces or abolishes platelet-aggregating activity. thieme-connect.comnih.gov

Substitution with deoxyalkyl groups also results in a severe loss of bioactivity. osti.gov

This position is a key target for creating PAF antagonists. For example, replacing the metabolically unstable acetoxy group with a more stable methoxy (B1213986) group was a feature in the design of the antagonist CV-3988. pjps.pk

Modifying the substituent at the sn-2 position to an acetoxy equivalent other than a methoxy group has led to the development of highly active PAF antagonists. nih.govcornell.edu For example, some hetrazepine antagonists are thought to fit into the same receptor pocket as the sn-2 acyl moiety of PAF agonists. karger.com

Interestingly, replacing the acetate (B1210297) group with a methylcarbamate group can result in an analogue (mc-PAF) that retains biological activity, potentially with altered metabolic stability. ontosight.ai

| sn-2 Modification | Effect on Activity | Reference |

|---|---|---|

| Replacement with H or CH₃ | Virtual disappearance of platelet aggregating activity. thieme-connect.com | thieme-connect.com |

| Replacement with longer acyl chains (>3 carbons) | Decreased biological potency. nih.gov | nih.gov |

| Replacement with methoxy or other groups | Can lead to potent antagonist activity. nih.govpjps.pkcornell.edu | nih.govpjps.pkcornell.edu |

| Replacement with methylcarbamate | Retention of biological activity. ontosight.ai | ontosight.ai |

The phosphocholine (B91661) moiety at the sn-3 position is the polar head group of PAF and is essential for its function as a soluble signaling molecule. Modifications to this group strongly influence both potency and the nature of the activity (agonistic vs. antagonistic). nih.gov

Detailed Research Findings:

The distance between the phosphate (B84403) group and the quaternary ammonium (B1175870) is critical. An analogue with an increased inter-ionic distance, hexanolamine PAF, showed a greater potency in macrophages than in platelets, suggesting that modifications in this region can alter receptor subtype selectivity. nih.gov

Sequential removal of the methyl groups from the trimethylammonium portion leads to a progressive diminishment of biological activity until it is completely lost. encyclopedia.pub

Replacement of the entire choline (B1196258) group with ethanolamine (B43304) results in a considerable loss of activity. thieme-connect.com

This position is a major focus for antagonist design. Replacing the phosphate and trimethylammonium moieties with groups like an acylcarbamoyl moiety and a quaternary cyclic ammonium group can produce potent and long-lasting PAF antagonists, such as CV-6209. nih.gov

Conformational and Electronic Properties in Ligand-Receptor Recognition

The interaction of PAF and its analogues with the PAF receptor is a highly specific process governed by the three-dimensional shape (conformation) and electronic charge distribution of the ligand. nih.gov

Detailed Research Findings:

Conformation: Computational studies comparing various PAF agonists and antagonists have revealed that a common conformation of the glycerol backbone is present in both active agonists and antagonists. nih.gov The key distinction between agonists and antagonists appears to lie at the sn-2 position, where a folded conformation of the substituent is most probable for agonists. nih.gov

Electronic Properties: The electrostatic potential is also a determining factor. In the folded conformation of agonists, a negative potential well stretches towards the carbonyl group of the sn-2 substituent. In contrast, for some constrained antagonists, a second negative zone appears around the carbamate (B1207046) group that often replaces the ester linkage at sn-1. nih.gov

Ligand-Receptor Binding: Recent cryo-electron microscopy studies of the PAF receptor (PAFR) complexed with PAF have provided detailed molecular insights. The choline head of PAF forms cation-π interactions within a hydrophobic pocket of the receptor, while the alkyl tail penetrates deeply into an aromatic cleft. nih.gov This binding triggers a conformational change in the receptor, leading to G-protein coupling and signal transduction. nih.gov Molecular dynamics simulations suggest that PAF enters the receptor binding pocket from the side, via a cavity between transmembrane helices. nih.gov This detailed structural understanding provides a foundation for the rational design of new therapeutic agents targeting the PAF signaling axis. nih.gov

Broader Roles of the Paf Signaling System in Biological Processes

Involvement in Inflammatory Cascades and Mediator Cross-Talk

The PAF signaling cascade is a potent driver of inflammatory responses. wikipedia.orgnih.gov It can be produced by key inflammatory cells, including endothelial cells, macrophages, monocytes, and neutrophils, in response to inflammatory stimuli. wikipedia.orgmdpi.com Once produced, PAF acts as a powerful mediator, capable of initiating and amplifying inflammatory events. nih.govimrpress.com Its functions can be carried out in an autocrine, juxtacrine, and paracrine manner, influencing cellular activities at very low concentrations. nih.gov

A critical aspect of PAF's inflammatory role is its extensive cross-talk with other mediator systems. mdpi.com Research has demonstrated significant interplay between PAF signaling and pathways involving cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as eicosanoids and reactive oxygen species. nih.govmdpi.com This interaction creates a complex inflammatory network where PAF can modulate the production and effects of other mediators, and vice versa. mdpi.comimrpress.com For example, PAF can enhance the inflammatory effects of TNF-α, and TNF-α can in turn stimulate PAF production, creating a positive feedback loop that intensifies the inflammatory response. nih.govaai.org This interplay is crucial in the pathogenesis of various inflammatory conditions, where PAF acts as a critical junction between multiple inflammatory pathways. mdpi.com

Contributions to Thrombotic Pathways and Hemostasis

The PAF signaling system serves as a critical link between inflammatory and thrombotic pathways. nih.govresearchgate.net As its name suggests, PAF is a potent activator of platelets, a key function in hemostasis, the process that stops bleeding at the site of an injury. wikipedia.orgnih.gov Upon stimulation, PAF binding to its receptor on platelets triggers their aggregation and degranulation, which are essential steps in the formation of a thrombus (blood clot). wikipedia.org

Beyond its physiological role in the normal response to injury, dysregulated PAF signaling can contribute to pathological thrombosis. wikipedia.orgnih.gov By promoting platelet aggregation and mediating interactions between platelets, leukocytes, and endothelial cells, PAF is implicated in the formation of unwanted blood clots that can lead to conditions like deep vein thrombosis and play a role in the thrombotic complications of other diseases. nih.govresearchgate.net The ability of PAF to activate both inflammatory cells and platelets highlights its dual role in thromboinflammation, a process where inflammation and thrombosis are mutually reinforcing.

Regulation of Cellular Adhesion Mechanisms

PAF signaling is intimately linked to the regulation of adhesive interactions between cells, particularly those of the inflammatory and vascular systems. nih.gov It plays a crucial role in mediating the attachment of leukocytes to the endothelial lining of blood vessels, a critical step for their recruitment to sites of inflammation or injury. researchgate.netphysiology.org PAF can act as a juxtacrine signal, meaning it is presented on the surface of one cell (e.g., an endothelial cell) to activate an adjacent cell (e.g., a leukocyte). nih.gov This activation triggers conformational changes in adhesion molecules on the leukocyte surface, promoting firm attachment to the endothelium. researchgate.net

A key mechanism by which PAF regulates leukocyte adhesion is through its interaction with beta 2 (β2) integrins, such as CD11b/CD18 (also known as Mac-1 or CR3), on the surface of myeloid leukocytes like neutrophils. nih.govnih.gov PAF signaling alters the activity of these integrins, switching them from a low-avidity to a high-avidity state, which is necessary for firm adhesion to the endothelium. nih.govresearchgate.net Studies using monoclonal antibodies to block β2-integrins have demonstrated their importance in PAF-induced effects. In animal models, pretreatment with antibodies against CD11b or CD18 significantly attenuated PAF-induced intestinal injury, hypotension, and leukopenia, confirming that β2-integrins are major players in the pathological consequences of PAF activation. nih.gov This PAF-stimulated upregulation of integrin function is a critical step that allows leukocytes to stop rolling along the vessel wall and adhere firmly before migrating into the surrounding tissue. researchgate.netscite.ai

The function of PAF in promoting leukocyte adhesion is often performed in concert with another key adhesion molecule, P-selectin, which is expressed on the surface of activated endothelial cells and platelets. nih.govtaylorandfrancis.com Following stimulation by inflammatory mediators like histamine (B1213489) or thrombin, P-selectin is rapidly moved to the endothelial cell surface. taylorandfrancis.com P-selectin mediates the initial tethering and rolling of leukocytes along the endothelium. researchgate.net This slowing-down process is crucial as it allows the leukocyte to come into close contact with PAF, which is also expressed on the endothelial surface. researchgate.netahajournals.org The subsequent engagement of the PAF receptor on the leukocyte triggers the activation of β2 integrins, leading to firm adhesion. researchgate.netahajournals.org This two-step model, where P-selectin mediates rolling and PAF triggers firm adhesion, is a well-established paradigm for leukocyte recruitment. researchgate.netahajournals.org The coordinated action of P-selectin and PAF ensures an efficient and localized inflammatory response at the vascular interface. nih.gov

Mechanistic Insights into Pathological Conditions (Animal Models, Cellular Studies)

The role of the PAF signaling system in various diseases has been extensively studied using animal models and in vitro cellular systems. These experimental approaches have provided crucial mechanistic insights into how dysregulation of PAF signaling contributes to the pathophysiology of numerous conditions, including sepsis, shock, and inflammatory injuries. nih.govportlandpress.com

Sepsis is a life-threatening condition characterized by widespread inflammation and dysregulated hemostasis. nih.gov Experimental models have been instrumental in establishing the PAF signaling system as a critical contributor to the pathogenesis of sepsis. nih.govnih.govnorthwestern.edu

Key findings from these models include:

Activation of PAF Signaling: In models such as cecal ligation and puncture (CLP), a gold standard for inducing sepsis in animals, the PAF system is shown to be activated. nih.gov

Leukocyte and Endothelial Cell Activation: PAF signaling activates neutrophils, monocytes, and platelets and mediates their interactions with the endothelium, which are hallmark cellular events in sepsis. nih.gov

Pathophysiological Consequences: PAF contributes to cardinal features of septic shock, including increased vascular permeability, altered vasoreactivity (blood vessel function), leukocyte accumulation in organs, and microvascular thrombosis. nih.gov

Modulation of Sepsis Outcomes: Studies have shown that blocking the PAF system can significantly improve outcomes. The administration of PAF receptor antagonists or the genetic deletion of the PAF receptor in mice leads to reduced physiological dysfunction and improved survival in experimental sepsis. nih.gov Conversely, mice that overexpress the PAF receptor exhibit increased mortality when challenged with bacterial lipopolysaccharide (LPS), a key trigger in sepsis. nih.gov

These findings from animal and cellular studies strongly support the concept that the dysregulation of the PAF signaling cascade is a key element in the pathobiology of lethal septic syndromes. nih.gov

Data Tables

Table 1: Key Research Findings on PAF and Beta 2 Integrins

| Research Finding | Experimental Context | Implication | Reference(s) |

| PAF signaling alters the activity of beta 2 integrins on myeloid leukocytes. | In vitro and in vivo models | Acts as a juxtacrine signal to promote leukocyte adhesion. | nih.gov |

| Antibodies against CD11b/CD18 prevent PAF-induced hypotension, leukopenia, and intestinal necrosis. | Rat model of PAF-induced shock | Leukocyte beta 2-integrins are crucial mediators of PAF-induced systemic and intestinal injury. | nih.gov |

| PAF stimulates the functional upregulation of the CD11/CD18 integrin complex. | Cellular studies | Enables firm adhesion of leukocytes to endothelial ligands like ICAM-1. | researchgate.net |

Table 2: Coordinated Action of PAF and P-Selectin in Leukocyte Adhesion

| Molecule | Role in Adhesion Cascade | Mechanism | Reference(s) |

| P-Selectin | Initial Tethering & Rolling | Binds to its ligand (e.g., PSGL-1) on leukocytes, slowing them down on the endothelial surface. | researchgate.nettaylorandfrancis.com |

| PAF | Firm Adhesion | Presented on the endothelial surface, it activates the rolling leukocyte via its receptor (PAFR). | nih.govahajournals.org |

| Combined Action | Efficient Leukocyte Recruitment | The sequential action ensures that leukocytes are first captured from flowing blood and then firmly attached to the site of inflammation. | researchgate.netahajournals.org |

Table 3: Summary of PAF's Role in Experimental Sepsis Models

| Experimental Approach | Observation | Conclusion | Reference(s) |

| Administration of PAFR antagonists | Reduced leukocyte accumulation, less physiological dysfunction, and improved mortality. | Blocking PAF signaling is protective in sepsis. | nih.gov |

| Genetic deletion of the PAF receptor (PAFR-deficient mice) | Improved outcomes in sepsis models (e.g., CLP). | The PAF receptor is a key mediator of sepsis pathology. | nih.gov |

| Overexpression of the PAF receptor | Increased mortality in animals challenged with lipopolysaccharide (LPS). | Heightened PAF signaling exacerbates the septic response. | nih.gov |

| Cecal Ligation and Puncture (CLP) Model | Dynamic regulation of PAF acetylhydrolase (PAF-AH), the enzyme that degrades PAF. | The metabolic regulation of PAF is altered during sepsis. | nih.gov |

Contributions to Cancer Pathophysiology at the Cellular and Molecular Level

The Platelet-Activating Factor (PAF) system is deeply implicated in the pathophysiology of cancer, influencing a range of processes from tumor initiation and growth to metastasis and the tumor microenvironment. PAF and its receptor, PAFR, are key players in the intricate signaling cascades that drive cancer progression. nih.govimrpress.comnih.gov

Broader Roles of the PAF Signaling System in Cancer:

The activation of the PAF receptor (PAFR) by PAF or PAF-like molecules triggers a cascade of intracellular events that contribute to the hallmarks of cancer. This signaling is involved in oncogenic transformation, resistance to apoptosis (programmed cell death), angiogenesis (the formation of new blood vessels that supply tumors), and metastasis (the spread of cancer cells to distant sites). nih.govresearchgate.net The expression of PAFR has been observed in various cancer cell types, and its levels often correlate with more advanced tumor stages and poorer patient prognosis in cancers such as lung and esophageal squamous cell carcinoma. nih.gov

The tumor microenvironment is a critical area of PAF activity. Cancer cells themselves, as well as activated endothelial cells within the tumor, can produce PAF. nih.govresearchgate.net This localized production of PAF can then act in an autocrine or paracrine manner to stimulate cancer cell proliferation and survival. Furthermore, PAF contributes to the inflammatory milieu of the tumor microenvironment, which is a well-established driver of cancer progression. imrpress.commdpi.com The interaction between PAF signaling and other critical pathways, such as the STAT3 and Wnt/β-catenin pathways, further underscores its importance in promoting cancer invasion and metastasis. nih.gov

Interestingly, the PAF system can exhibit dual roles in cancer. While generally promoting tumor progression, in some contexts, such as melanoma, the upregulation of PAFR and subsequent NF-κB induction can lead to increased apoptosis of cancer cells. imrpress.commdpi.com This highlights the context-dependent nature of PAF signaling in cancer.

Research Findings on 2-Methyloctadecyl paf:

"this compound," also known by its chemical name 1-O-(2-Methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine and its synonym 2-methyl-C18-PAF, is a synthetic analog of Platelet-Activating Factor. As a synthetic analog, it was developed for research purposes to study the biological activities of PAF and related molecules.

Despite its availability for research, a comprehensive review of the scientific literature reveals a significant lack of specific studies investigating the direct contributions of "this compound" to cancer pathophysiology at the cellular and molecular level. The majority of research on synthetic PAF analogs in oncology has focused on other related compounds, such as Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine). Edelfosine has been extensively studied for its selective induction of apoptosis in cancer cells and its mechanisms of action, which involve interactions with cell membranes and key signaling pathways. nih.govnih.gov

Due to the scarcity of direct research on "this compound" in the context of cancer, there are no detailed research findings or data available to populate tables regarding its specific effects on cancer cell lines, molecular targets, or signaling pathways. The limited available research on "this compound" has primarily focused on its synthesis and its comparative proaggregatory activity on platelets, which was found to be weaker than that of natural PAF.

Therefore, while the broader PAF signaling system is a critical area of cancer research, the specific role of "this compound" within this complex landscape remains largely unexplored. Future research may yet uncover specific cellular and molecular contributions of this compound to cancer pathophysiology, but at present, such data is not available in the scientific literature.

Advanced Analytical Methodologies in Lipidomic Research on Paf and Analogues

Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS) is the cornerstone of modern lipid analysis, offering unparalleled sensitivity and specificity for the detailed characterization of lipid species. nih.govfrontiersin.org For PAF and its analogues, MS-based approaches are essential due to their low physiological concentrations and the presence of structurally similar, isobaric molecules that can interfere with accurate measurement. nih.govnih.gov

Lipidomic research on PAF utilizes both targeted and untargeted mass spectrometry strategies to gain comprehensive insights into their biological roles. nih.govfrontiersin.org

Untargeted Lipidomics: This approach aims to capture a broad snapshot of the entire lipidome in a sample. It is an exploratory tool used to identify global changes in lipid profiles in response to stimuli or in disease states. While powerful for discovery, untargeted analysis may not achieve the sensitivity required for the very low levels of PAF typically found in vivo. imrpress.com However, it has been instrumental in identifying broad alterations in ether lipid metabolism, revealing that precursors for PAF biosynthesis, such as ether-linked phosphatidylcholines, are often remodeled during inflammatory conditions. imrpress.com

Targeted Lipidomics: This method focuses on the precise and sensitive quantification of a predefined list of lipids, such as specific PAF molecular species and their analogues. nih.govresearchgate.net Targeted analysis is the method of choice for accurately measuring PAF levels, which can be as low as 10⁻¹² M. imrpress.comahajournals.org Techniques like Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) are employed, where the mass spectrometer is programmed to detect specific precursor-to-product ion transitions unique to the target molecule. nih.govahajournals.org This enhances specificity and allows for detection limits as low as a few picograms. acs.org For instance, a common transition monitored in positive ion mode is the precursor molecular ion [MH]⁺ to the characteristic phosphocholine (B91661) headgroup fragment at m/z 184. nih.govahajournals.org

A significant challenge in PAF analysis is its isobaric interference with lysophosphatidylcholines (LPCs), particularly the overlap between 16:0 PAF and 18:0 LPC. nih.govnih.gov Advanced methods have been developed to overcome this, such as using alternative fragmentation pathways or analyzing adducts in negative ion mode, which can distinguish between these lipid classes. nih.gov

Accurate quantification is critical for understanding the biological significance of changes in PAF concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.govresearchgate.net To achieve absolute quantification, a stable isotope-labeled internal standard, such as deuterium-labeled PAF (e.g., d4-PAF), is added to the sample at the beginning of the extraction process. nih.govahajournals.org This standard mimics the behavior of the endogenous analyte through extraction, chromatography, and ionization, correcting for any sample loss or matrix effects.

The development of robust LC-MS/MS methods has enabled the reliable measurement of major PAF species (C16:0, C18:0, and C18:1 PAF) in biological samples like human plasma. nih.gov These methods demonstrate excellent linearity, accuracy, and reproducibility, with the ability to detect PAF at femtomole levels. researchgate.netresearchgate.net

Table 1: Comparison of Analytical Approaches in PAF Lipidomics

| Approach | Primary Goal | Key Technique | Advantages | Limitations | Typical Application |

|---|---|---|---|---|---|

| Untargeted Lipidomics | Discovery, global profiling | Full Scan MS, Data-Independent Acquisition (DIA) | Comprehensive overview, hypothesis generation. frontiersin.org | Lower sensitivity for low-abundance lipids, complex data analysis. | Identifying global lipid changes in response to disease or stimuli. imrpress.com |

| Targeted Lipidomics | Quantification | LC-MS/MS with SRM/MRM | High sensitivity and specificity, accurate quantification. nih.govtandfonline.com | Limited to pre-selected analytes, requires standards. | Measuring specific PAF species in plasma or cell extracts. nih.gov |

Chromatographic Separation Techniques (e.g., LC/MS, GC/MS)

Chromatography is an indispensable component of PAF analysis, serving to separate the target analytes from the highly complex lipid matrix before detection by mass spectrometry. frontiersin.orgnih.gov

Liquid Chromatography (LC): LC coupled with MS (LC-MS) is the most widely used platform for PAF analysis. acs.org

Reversed-Phase (RP) LC: This technique separates lipids based on their hydrophobicity. Longer and more saturated alkyl chains result in longer retention times. RPLC is effective at separating different PAF molecular species from each other. nih.govbiorxiv.org

Normal-Phase (NP) LC and Hydrophilic Interaction Liquid Chromatography (HILIC): These methods separate lipids based on the polarity of their headgroups. frontiersin.org NP-LC and HILIC are particularly useful for separating entire lipid classes, such as separating PAF from the isobaric and much more abundant lysophosphatidylcholines, which is a critical step for accurate quantification. nih.govnih.gov

Gas Chromatography (GC): GC-MS is also used for PAF analysis, though it typically requires chemical derivatization to increase the volatility of the phospholipid molecule. aai.org While sensitive, the additional sample preparation steps can be time-consuming. nih.gov

The combination of these chromatographic methods with high-resolution mass spectrometry provides a powerful platform for resolving and identifying even isomeric lipid species, which can be crucial for distinguishing between structurally similar ether lipids. frontiersin.orgbiorxiv.org

In Vitro Assay Systems for PAFR Activation and Binding

To complement analytical detection, in vitro assays are essential for determining the biological activity of PAF analogues like 2-Methyloctadecyl paf and for studying their interaction with the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). nih.govresearchgate.net

Activation of the PAFR by an agonist leads to a cascade of intracellular signaling events, most notably a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). scispace.commdpi.com This response is a hallmark of PAFR activation and forms the basis of highly sensitive cell-based assays. discoverx.com

These assays typically use engineered cell lines that stably overexpress the human PAFR. discoverx.commerckmillipore.com The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1, Fura-2). aai.orgscispace.com Upon addition of a PAFR agonist, the binding event triggers G-protein coupling, leading to the release of calcium from intracellular stores and its influx from the extracellular space. scispace.com The resulting increase in [Ca²⁺]i causes a change in the fluorescence of the dye, which can be measured in real-time using a fluorometer or a fluorescence plate reader. discoverx.com The magnitude of the fluorescent signal correlates with the degree of receptor activation, allowing for the quantification of agonist potency and efficacy. aai.org Such assays are commercially available in ready-to-use formats, providing a convenient platform for screening compounds for PAFR-agonistic or -antagonistic activity. discoverx.commerckmillipore.com

Ligand binding studies using isolated cell membranes are a fundamental tool for characterizing the direct interaction between a ligand and its receptor. arvojournals.orgavma.org These assays are used to determine key pharmacological parameters such as the receptor affinity (Kd) and the density of binding sites (Bmax). arvojournals.orgpsu.edu

The process involves preparing crude or purified plasma membrane fractions from cells or tissues that express the PAFR. arvojournals.orgpnas.org These membranes are then incubated with a radiolabeled PAFR ligand, such as [³H]PAF or a radiolabeled antagonist like [³H]WEB 2086. nih.govnih.gov To determine the specific binding, parallel incubations are performed in the presence of a large excess of an unlabeled competitor ligand. The amount of specifically bound radioligand is then quantified by scintillation counting. avma.org

Competitive binding assays, where the ability of an unlabeled compound (like this compound) to displace the radioligand is measured, are used to determine the compound's binding affinity (Ki). arvojournals.org These studies have been crucial in confirming the existence of a single high-affinity binding site for PAF on the plasma membrane of various cell types. arvojournals.orgpsu.edu

Table 2: Key Parameters from PAFR Binding Assays

| Parameter | Definition | Significance | Typical Assay |

|---|---|---|---|

| Kd (Dissociation Constant) | Concentration of a ligand at which 50% of the receptors are occupied at equilibrium. | Measures the affinity of a ligand for the receptor; a lower Kd indicates higher affinity. arvojournals.org | Saturation Binding Assay |

| Bmax (Maximum Binding Sites) | The total concentration of receptor sites in the preparation. | Indicates the density of receptors in the target tissue or cell preparation. arvojournals.org | Saturation Binding Assay |

| Ki (Inhibition Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. | Measures the affinity of an unlabeled competitor for the receptor. | Competitive Binding Assay |

| IC50 (Half-maximal Inhibitory Concentration) | Concentration of an inhibitor that reduces the specific binding of a radioligand by 50%. | A practical measure of inhibitor potency; influenced by assay conditions. | Competitive Binding Assay |

Future Directions in 1 O 2 Methyloctadecyl 2 O Acetyl Rac Glycero 3 Phosphocholine Research

Development of Novel and Efficient Synthetic Routes for Analogues

The initial chemical synthesis of racemic 1-O-(2-Methyloctadecyl)-2-O-acetyl-glycero-3-phosphocholine was accomplished in five steps, starting from 2-O-benzylglycerol and 2-methyloctadecyl-1-methyl sulfonate. nih.govresearchgate.net While foundational, this route provides an opportunity for future advancements focused on efficiency, stereoselectivity, and the generation of diverse analogues.

Future research should prioritize the development of more streamlined and stereospecific synthetic strategies. The original synthesis produces a racemic mixture, meaning it contains both stereoisomers. Developing methods to selectively synthesize the individual (R) and (S) enantiomers is a critical next step. This would allow for a precise evaluation of how the stereochemistry of the glycerol (B35011) backbone influences the interaction with the PAFR and subsequent biological activity.

Furthermore, new synthetic methodologies could facilitate the creation of a library of analogues based on the 2-Methyloctadecyl paf scaffold. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for PAFR binding and activation.

Table 1: Proposed Synthetic Modifications for Analogue Library Development

| Molecular Region | Proposed Modification | Rationale for Investigation |

| C-1 Alkyl Chain | Vary the position and type of branching (e.g., 3-methyl, 4-methyl). | To determine the impact of branch position on steric hindrance at the PAFR binding site. |

| Introduce unsaturation or cyclic moieties into the alkyl chain. | To explore the role of chain flexibility and conformation in receptor interaction. | |

| C-2 Acyl Chain | Replace the acetyl group with longer or bulkier acyl groups. | To investigate the influence of the C-2 substituent on the stability and activity of the molecule. |

| C-3 Polar Head Group | Modify the phosphocholine (B91661) moiety (e.g., alter the P-N distance). researchgate.net | To assess the contribution of the polar head group to binding affinity and signal transduction. |

Elucidation of Detailed Molecular Interaction Profiles with PAFR and Downstream Effectors

Initial studies suggest that the branched alkyl chain of this compound obstructs optimal binding to the PAFR or interferes with signal transduction, leading to its reduced proaggregatory effect compared to native PAF. nih.gov This hypothesis provides a compelling starting point for more detailed molecular investigations.

Future research should leverage advanced structural biology and computational techniques to elucidate the precise binding mode of this analogue. Cryo-electron microscopy (cryo-EM) studies, which have successfully revealed the activation mechanism of PAFR by PAF, could provide high-resolution structures of the receptor in complex with this compound. nih.gov Such structures would reveal how the 2-methyl group alters the conformation of the lipid within the receptor's binding pocket, which is known to involve an aromatic cleft between transmembrane helices TM4 and TM5. nih.gov

Molecular dynamics simulations can complement these structural studies by modeling the dynamic entry and binding process of the analogue into the PAFR's membrane-side pocket and predicting how the branched chain affects the conformational changes required for G-protein coupling and activation. nih.gov

Beyond the initial binding event, it is crucial to map the downstream signaling consequences of this altered interaction. Investigating the recruitment and activation of specific G-proteins (e.g., Gαi, Gαq) and the subsequent effector pathways (e.g., adenylyl cyclase, phospholipase C) will clarify how the modified receptor conformation translates into a distinct cellular response.

Table 2: Key Research Questions for Elucidating Molecular Interactions

| Research Area | Key Question | Proposed Methodologies |

| Receptor Binding | How does the 2-methyl group specifically alter the orientation and interactions of the analogue within the PAFR binding pocket? | Cryo-Electron Microscopy (Cryo-EM), X-ray Crystallography, Molecular Dynamics (MD) Simulations. |

| Receptor Activation | Does the analogue stabilize a unique conformation of the PAFR compared to the native ligand, and how does this affect G-protein coupling? | FRET/BRET-based G-protein activation assays, Conformational antibody binding. |

| Downstream Signaling | Does the analogue exhibit biased agonism, preferentially activating certain downstream pathways over others? | Phospho-proteomics, Kinase activity assays, Second messenger measurements (cAMP, IP3). |

Exploration of 1-O-(2-Methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine as a Molecular Probe for PAFR Studies

The unique properties of this compound—specifically its modified activity—make it an excellent candidate for development as a molecular probe. nih.gov Such probes are invaluable tools for studying receptor pharmacology, distribution, and trafficking.

Future efforts should focus on synthesizing tagged versions of the molecule. For instance, incorporating a radiolabel (e.g., ³H or ¹⁴C) would enable quantitative binding assays to determine affinity (Kd) and receptor density (Bmax) in various tissues and cell types with greater precision. A fluorescently tagged analogue could be used in advanced microscopy techniques, such as fluorescence resonance energy transfer (FRET) and single-molecule tracking, to visualize receptor dimerization, localization in specific membrane microdomains (e.g., lipid rafts), and real-time trafficking upon ligand binding.

Because it is a weaker agonist, this compound could be particularly useful for studying the initial, low-level activation states of the PAFR without inducing a maximal cellular response that might obscure subtle, early signaling events.

Integration of Advanced Lipidomic Profiling with Systems Biology Approaches

The cellular response to an external lipid mediator is not limited to a single signaling cascade but involves a complex network of metabolic and signaling pathways. Lipidomics, the large-scale study of lipids, offers a powerful lens through which to view these broader effects. oatext.com

A significant future direction is to integrate the study of this compound with advanced lipidomic profiling. nih.govnih.gov By treating cells or tissues with this compound and using high-resolution mass spectrometry, researchers can quantify changes across hundreds of different lipid species. mdpi.com This approach can reveal off-target effects or unexpected metabolic consequences of PAFR activation by this specific analogue. For example, it could show whether the compound is metabolized into other active lipids or how its presence alters the abundance of key lipid classes like ceramides, diacylglycerols, or other phospholipids (B1166683) that are themselves involved in signaling. nih.govjci.org

The vast datasets generated by lipidomic experiments can then be integrated into systems biology models. By combining lipidomic data with proteomic and transcriptomic data, researchers can construct comprehensive models of the cellular pathways affected by this compound. This holistic view can help to understand the full biological impact of this compound and may uncover novel functions or regulatory loops in the broader PAF signaling network. jci.org

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural stability of 2-Methyloctadecyl PAF in synthetic chemistry workflows?

- Methodology : Use high-performance liquid chromatography (HPLC) with ultraviolet-visible (UV-Vis) detection to assess purity, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural validation. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical to identify decomposition thresholds .

- Data Interpretation : Cross-validate NMR peaks with computational simulations (e.g., density functional theory) to resolve ambiguities in stereochemistry. Report confidence intervals for purity measurements to account for instrumental variability .

Q. How can researchers optimize solvent systems for synthesizing this compound to minimize byproduct formation?

- Experimental Design : Conduct a factorial design of experiments (DoE) varying solvent polarity (e.g., dichloromethane vs. hexane), temperature, and reaction time. Monitor byproduct profiles using gas chromatography-mass spectrometry (GC-MS).

- Statistical Validation : Apply principal component analysis (PCA) to correlate solvent properties with reaction efficiency and byproduct yield. Use ANOVA to identify statistically significant factors .

Advanced Research Questions

Q. How should conflicting spectral data (e.g., NMR vs. FT-IR) for this compound be resolved in structural elucidation studies?

- Contradiction Analysis :

Reproducibility Check : Verify experimental conditions (e.g., solvent purity, instrument calibration) across replicates.

Comparative Modeling : Use computational tools like molecular dynamics simulations to predict vibrational (FT-IR) and magnetic (NMR) spectra under varying conditions.

Error Source Identification : Quantify signal-to-noise ratios and baseline drift in spectral data to isolate instrumental vs. sample-related discrepancies .

Q. What strategies are effective for investigating the biological interactions of this compound in in vitro models while controlling for confounding variables?

- Experimental Rigor :

- Cell Line Validation : Use CRISPR-edited cell lines to isolate specific receptor interactions (e.g., lipid-binding proteins).

- Dose-Response Curves : Apply nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values, ensuring replicates account for plate-to-plate variability.

- Control for Solvent Effects : Include vehicle-only controls and use blinding during data collection to minimize observer bias .

Q. How can researchers reconcile discrepancies between theoretical predictions and empirical data for the physicochemical properties of this compound?

- Methodological Framework :

Model Refinement : Compare computational results from multiple software (e.g., Gaussian, COSMO-RS) to assess parameter sensitivity.

Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities or partition coefficients.

Meta-Analysis : Systematically review literature on analogous compounds to identify trends in prediction errors (e.g., overestimation of hydrophobicity) .

Data Interpretation and Reporting

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data of this compound in longitudinal studies?

- Advanced Techniques :

- Survival Analysis : Use Cox proportional hazards models to evaluate time-to-event outcomes (e.g., cell death).

- Mixed-Effects Models : Account for repeated measures and inter-subject variability in in vivo studies.

- Sensitivity Analysis : Test robustness of conclusions by varying assumptions (e.g., threshold for "no observed adverse effect level") .

Q. How can factor analysis (e.g., Principal Axis Factoring, PAF) be applied to disentangle multifactorial influences on the stability of this compound in formulation studies?

- Factor Extraction :

PAF Workflow : Extract latent variables from datasets including pH, temperature, and excipient composition.

Rotation Methods : Compare orthogonal (e.g., Varimax) vs. oblique (e.g., Promax) rotations to interpret factor correlations.

Validation : Use confirmatory factor analysis (CFA) to test model fit and cross-loading significance .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducible synthesis and characterization of this compound across independent laboratories?

- Standardization :

- Open-Source Documentation : Share detailed synthetic protocols via platforms like Protocols.io , including raw data (e.g., NMR spectra, chromatograms).

- Inter-Lab Trials : Collaborate with external labs to validate methods using blinded samples.

- Metadata Reporting : Document instrument models, software versions, and ambient conditions in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.